molecular formula C30H43NO4 B12092380 [3-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methyl 2-methylpropanoate

[3-[3-[Di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methyl 2-methylpropanoate

Cat. No.: B12092380
M. Wt: 481.7 g/mol
InChI Key: WXQIMMHESMEGJT-UHFFFAOYSA-N
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Description

O-Isobutyryl ®-Fesoterodine is a chemical compound that belongs to the class of antimuscarinic agents. It is a derivative of Fesoterodine, which is used in the treatment of overactive bladder syndrome. The compound is characterized by the presence of an isobutyryl group attached to the R-enantiomer of Fesoterodine, enhancing its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Isobutyryl ®-Fesoterodine typically involves the esterification of Fesoterodine with isobutyric acid. The reaction is carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of O-Isobutyryl ®-Fesoterodine follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control tests to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

O-Isobutyryl ®-Fesoterodine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The isobutyryl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acyl chlorides and anhydrides are commonly used reagents for substitution reactions.

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of O-Isobutyryl ®-Fesoterodine, which may have different pharmacological properties.

Scientific Research Applications

O-Isobutyryl ®-Fesoterodine has several scientific research applications, including:

    Chemistry: Used as a model compound in studies of esterification and acylation reactions.

    Biology: Investigated for its effects on muscarinic receptors in various biological systems.

    Medicine: Explored for its potential therapeutic effects in treating overactive bladder syndrome and other related conditions.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of O-Isobutyryl ®-Fesoterodine involves its interaction with muscarinic receptors in the bladder. The compound acts as an antagonist, blocking the action of acetylcholine on these receptors. This leads to a reduction in bladder contractions and an increase in bladder capacity, providing relief from symptoms of overactive bladder syndrome. The molecular targets include the M2 and M3 muscarinic receptors, which are involved in the regulation of bladder function.

Comparison with Similar Compounds

Similar Compounds

    Fesoterodine: The parent compound, used in the treatment of overactive bladder syndrome.

    Tolterodine: Another antimuscarinic agent with similar pharmacological properties.

    Oxybutynin: A widely used antimuscarinic agent for bladder control.

Uniqueness

O-Isobutyryl ®-Fesoterodine is unique due to the presence of the isobutyryl group, which enhances its pharmacokinetic properties and provides a longer duration of action compared to its parent compound, Fesoterodine. This modification also improves its selectivity for muscarinic receptors, reducing the likelihood of side effects.

Properties

Molecular Formula

C30H43NO4

Molecular Weight

481.7 g/mol

IUPAC Name

[3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(2-methylpropanoyloxy)phenyl]methyl 2-methylpropanoate

InChI

InChI=1S/C30H43NO4/c1-20(2)29(32)34-19-24-14-15-28(35-30(33)21(3)4)27(18-24)26(25-12-10-9-11-13-25)16-17-31(22(5)6)23(7)8/h9-15,18,20-23,26H,16-17,19H2,1-8H3

InChI Key

WXQIMMHESMEGJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)OCC1=CC(=C(C=C1)OC(=O)C(C)C)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2

Origin of Product

United States

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